2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific synthetic route and reaction conditions for this compound may vary, but generally, it involves multiple steps of organic synthesis, including protection and deprotection of functional groups, and purification processes.
Chemical Reactions Analysis
2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its potential therapeutic properties, this compound is being investigated for its use in drug development and treatment of various diseases.
Industry: It may have applications in the development of new materials and environmental remediation processes.
Mechanism of Action
The mechanism of action of 2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₂O₂S
- Molecular Weight : 335.42 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : This can be achieved through Fischer indolization, where aryl hydrazines react with ketones under acidic conditions.
- Introduction of the Sulfanyl Group : The indole intermediate is reacted with a thiol compound.
- Formation of the Final Product : The final step includes the reaction with oxolan-2-ylmethyl acetamide under appropriate conditions.
Antimicrobial Activity
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections.
Antiviral Properties
Preliminary studies have also explored the antiviral activity of this compound. It has shown promise in inhibiting viral replication in cell cultures, particularly against certain RNA viruses. This suggests a potential role in antiviral drug development.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Indole derivatives are known for their anticancer properties. Initial research suggests that this compound may induce apoptosis in cancer cells and inhibit tumor growth in animal models.
The precise mechanism of action is still under investigation. However, it is believed that the compound interacts with specific molecular targets, modulating various biochemical pathways involved in cell signaling and metabolism. Its structural features may enhance binding affinity to these targets.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Indole-3-acetic acid | Plant hormone with growth-regulating properties | Simpler structure |
Indole-3-carbinol | Known for anticancer effects | Indole derivative with different substituents |
5-Fluoroindole | Used in pharmaceutical synthesis | Fluorinated variant with distinct properties |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives similar to this compound showed significant inhibition of Gram-positive and Gram-negative bacteria.
- Antiviral Research : Another research article focused on the antiviral potential of indole derivatives, noting that compounds with similar structures exhibited promising results against HIV and influenza viruses.
- Anti-inflammatory Study : A recent study demonstrated that this compound could reduce inflammation markers in vitro, suggesting its potential for treating inflammatory diseases.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18-10-15(13-6-2-3-7-14(13)18)21-11-16(19)17-9-12-5-4-8-20-12/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHHRNRDHULMRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.